molecular formula C19H19N5O3S B2470184 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 941947-09-7

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2470184
CAS No.: 941947-09-7
M. Wt: 397.45
InChI Key: KTGHKWNYFJGWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a thiazole ring, a urea linkage, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Pyridine Moiety Addition: The pyridine moiety is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(2-hydroxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(2-(3-(2-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(2-(3-(2-fluorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

The uniqueness of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide lies in its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-27-16-7-3-2-6-15(16)23-18(26)24-19-22-14(12-28-19)9-17(25)21-11-13-5-4-8-20-10-13/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGHKWNYFJGWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.